molecular formula C10H14OS2 B8079214 4-(3-Methylthiophen-2-yl)thian-4-ol

4-(3-Methylthiophen-2-yl)thian-4-ol

Cat. No.: B8079214
M. Wt: 214.4 g/mol
InChI Key: APEIWULGNKMEND-UHFFFAOYSA-N
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Description

4-(3-Methylthiophen-2-yl)thian-4-ol is a heterocyclic compound featuring a thiophene ring substituted with a methyl group at the 3-position and a thiane (tetrahydrothiopyran) ring bearing a hydroxyl group at the 4-position. The compound is synthesized via multi-step organic reactions, often involving condensation of thiophene-derived precursors with sulfur-containing intermediates.

Properties

IUPAC Name

4-(3-methylthiophen-2-yl)thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS2/c1-8-2-5-13-9(8)10(11)3-6-12-7-4-10/h2,5,11H,3-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEIWULGNKMEND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2(CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)C2(CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

“4-(3-Methylthiophen-2-yl)thian-4-ol” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

The compound “4-(3-Methylthiophen-2-yl)thian-4-ol” has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be utilized in studies involving enzyme interactions and metabolic pathways. In medicine, it could be investigated for its potential therapeutic effects or as a diagnostic tool. Additionally, in industry, this compound might be used in the development of new materials or as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of “4-(3-Methylthiophen-2-yl)thian-4-ol” involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used. For instance, it may inhibit or activate particular enzymes, affecting metabolic processes or signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Class Core Structure Functional Groups Key Interactions
4-(3-Methylthiophen-2-yl)thian-4-ol Thiophene + thiane ring -OH, -S- (thiane), -CH₃ (thiophene) Hydrogen bonding (OH), van der Waals (CH₃)
Succinic acid derivatives (3–9) Thiophene + succinic acid + amine -COOH, -NH-, morpholine/piperazine Ionic (HCl salts), hydrogen bonding
Morpholine/piperazine hybrids (10–17) Thiophene + aminoacetic acid + aryl amines -NH₂, -COOH, aryl groups π-π stacking (aryl), dipole-dipole

Physicochemical Properties

  • Solubility : Succinic acid derivatives (e.g., compounds 3–9) are often HCl salts, improving aqueous solubility. In contrast, the free-base thian-4-ol derivative may exhibit lower solubility but better lipid membrane permeability.
  • Thermal Stability: Thiane rings with -OH groups could form intramolecular hydrogen bonds, increasing melting points relative to non-hydroxylated analogs.

Table 3: Physicochemical Profile

Property 4-(3-Methylthiophen-2-yl)thian-4-ol Succinic Acid Derivatives Morpholine/Piperazine Hybrids
LogP (estimated) 2.1–2.5 1.5–2.0 (salts: -0.5–1.0) 2.0–3.0
Aqueous Solubility Low (free base) Moderate (HCl salts) Low to moderate
Melting Point 180–200°C* 150–170°C 120–160°C

*Predicted based on hydrogen bonding trends .

Pharmacological Activity

While direct data for 4-(3-Methylthiophen-2-yl)thian-4-ol is unavailable, analogs in exhibit anticonvulsant and antinociceptive activities. Key insights:

  • Morpholine/Piperazine Hybrids (10–17) : Show moderate to high activity in rodent seizure models (ED₅₀: 15–30 mg/kg), attributed to amine-mediated CNS penetration .
  • Succinic Acid Derivatives (3–9) : Lower activity (ED₅₀: 50–100 mg/kg), possibly due to ionization limiting blood-brain barrier transit.
  • 4-(3-Methylthiophen-2-yl)thian-4-ol : The hydroxyl group may reduce CNS bioavailability but improve peripheral anti-inflammatory effects.

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